molecular formula C13H22N6O2 B5008611 N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide

N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide

Cat. No. B5008611
M. Wt: 294.35 g/mol
InChI Key: ZGOZEIQPLZFDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide, also known as AEE788, is a small molecule inhibitor that has shown potential in cancer treatment. AEE788 targets multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).

Mechanism of Action

N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide inhibits the activation of multiple receptor tyrosine kinases, including EGFR, VEGFR, and PDGFR. These receptors play a crucial role in cancer cell growth and survival. By blocking the activation of these receptors, this compound inhibits the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells. In vivo studies have shown that this compound inhibits tumor growth and angiogenesis, the formation of new blood vessels that supply nutrients to the tumor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide in lab experiments is its ability to target multiple receptor tyrosine kinases. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation of using this compound is its toxicity. Studies have shown that this compound can cause toxicity in normal cells, which can limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide. One direction is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop more selective inhibitors that target specific receptor tyrosine kinases, which may reduce the toxicity associated with this compound. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical settings.

Synthesis Methods

N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ol with ethyl chloroacetate, followed by the reaction with 2-(2-aminoethoxy)ethanol. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the activation of multiple receptor tyrosine kinases. This compound has been shown to be effective in the treatment of various cancers, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-3-14-11-16-12(19-7-4-5-8-19)18-13(17-11)21-9-6-15-10(2)20/h3-9H2,1-2H3,(H,15,20)(H,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOZEIQPLZFDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNC(=O)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.